molecular formula C10H5F5N2O2 B12428652 3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B12428652
M. Wt: 280.15 g/mol
InChI Key: CYYPEXSZHLUQRJ-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, along with difluoro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoro-4-methoxybenzohydrazide with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluoro-4-methoxyphenyl)-3-azetidinol
  • 2-(2,6-Difluoro-4-methylphenyl)propan-2-ol

Uniqueness

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to its specific combination of difluoro, methoxy, and trifluoromethyl substituents, along with the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H5F5N2O2

Molecular Weight

280.15 g/mol

IUPAC Name

3-(2,6-difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H5F5N2O2/c1-18-4-2-5(11)7(6(12)3-4)8-16-9(19-17-8)10(13,14)15/h2-3H,1H3

InChI Key

CYYPEXSZHLUQRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C2=NOC(=N2)C(F)(F)F)F

Origin of Product

United States

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